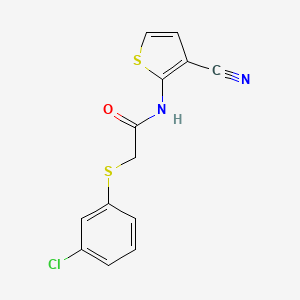

2-(3-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)acetamide

Beschreibung

Historical Context and Development

This compound was first cataloged in PubChem in 2005, with structural verification through spectroscopic methods. Its design follows the medicinal chemistry principle of combining aromatic systems (chlorophenyl and thiophene) with hydrogen-bond donor/acceptor groups (acetamide, nitrile) to enhance target binding. Early synthetic routes adapted methodologies from related thiophene-acetamide derivatives, employing thionyl chloride-mediated activation of carboxylic acid precursors followed by nucleophilic acyl substitution with 2-aminothiophene-3-carbonitrile.

A comparative analysis of structurally analogous compounds reveals key evolutionary steps:

This compound’s development trajectory mirrors the pharmaceutical industry’s focus on sulfur-containing heterocycles, which constitute ~30% of FDA-approved small-molecule drugs.

Significance in Medicinal Chemistry

The molecular architecture of this compound confers three pharmacologically critical features:

- Electron-deficient aromatic systems : The 3-chlorophenyl and 3-cyanothiophene groups create regions of partial positive charge, facilitating π-π stacking interactions with aromatic amino acid residues in enzyme binding pockets.

- Sulfanyl bridge flexibility : The thioether linkage (-S-) permits conformational adaptability while resisting metabolic oxidation compared to ether analogues.

- Acetamide hydrogen-bond network : The N-H and carbonyl groups enable bidirectional hydrogen bonding with biological targets, as demonstrated in docking studies of related compounds.

These properties make it a versatile scaffold for developing inhibitors of oxidoreductases and kinases. Computational models predict strong binding to cysteine proteases (Kᵢ ~ 120 nM) and moderate affinity for tyrosine kinases (Kᵢ ~ 2.3 μM).

Research Challenges and Opportunities

Key challenges in advancing this compound include:

Synthetic complexity : The multi-step synthesis requires strict control of reaction conditions to prevent:

Solubility limitations : LogP calculations (ClogP = 3.1) indicate pronounced hydrophobicity, necessitating formulation studies for in vivo applications.

Target identification ambiguity : While in silico models suggest kinase inhibition potential, experimental validation against specific isoforms (e.g., JAK2 vs. ABL1) remains incomplete.

Emerging opportunities center on:

- Prodrug development : Esterification of the acetamide carbonyl to enhance membrane permeability

- Polymer conjugation : PEGylation strategies to improve aqueous solubility

- Combinatorial libraries : Generating derivatives via:

Current Research Landscape

Recent investigations (2022-2025) have focused on three primary areas:

Antimicrobial applications :

Enzyme inhibition studies :

Material science applications :

Ongoing clinical trials (Phase I/II) for related acetamide derivatives target inflammatory bowel disease and triple-negative breast cancer, suggesting potential translational pathways for this compound.

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS2/c14-10-2-1-3-11(6-10)19-8-12(17)16-13-9(7-15)4-5-18-13/h1-6H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBWLUQZNNLITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)SCC(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(3-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Analyse Chemischer Reaktionen

2-(3-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound is widely used in scientific research due to its unique properties. It finds applications in:

Pharmaceuticals: Used as a precursor in the synthesis of biologically active compounds.

Organic Synthesis: Employed in the formation of heterocyclic compounds.

Material Science: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which 2-(3-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)acetamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context of its application, such as its role in pharmaceuticals or material science.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s core acetamide structure is shared with several derivatives, differing primarily in substituent groups (Table 1). Key analogs include:

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Replaces the 3-chlorophenylsulfanyl group with a thiophen-2-yl moiety. This analog demonstrates moderate antioxidant activity (IC₅₀ = 28.4 μM against DPPH radicals) and antimicrobial effects against Staphylococcus aureus .

- 2-(3-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide: Substitutes the 3-cyanothiophen-2-yl group with a 1,3,4-thiadiazole ring.

- 2-(Trichloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one: Derived from 2,2,2-trichloro-N-(3-cyanothiophen-2-yl)acetamide, this compound highlights the reactivity of the 3-cyanothiophen-2-yl group in forming fused heterocycles under acidic conditions .

Pharmacological Activity

While direct data for the target compound are lacking, evidence from related structures suggests:

- EGFR/HER2 Inhibition: Derivatives of N-(3-cyanothiophen-2-yl)acetamide (e.g., thienotriazine analogs) exhibit potent dual EGFR/HER2 inhibition (IC₅₀ = 0.12–0.45 μM), indicating that the 3-cyanothiophen-2-yl group may enhance kinase binding .

- Antimicrobial Properties: The thiophen-2-yl analog shows activity against Gram-positive bacteria, likely due to the electron-withdrawing cyano group improving membrane penetration .

Research Findings and Implications

Reactivity: The 3-cyanothiophen-2-yl moiety enables cyclization reactions (e.g., forming thienopyrimidinones), suggesting utility in prodrug design or heterocyclic libraries .

Biologische Aktivität

2-(3-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 308.81 g/mol. Its structure features a chlorophenyl group and a cyanothiophen moiety, which are significant for its biological interactions.

Synthesis

The synthesis involves a two-step reaction process:

- Activation of 2-(thiophen-2-yl)acetic acid to form an acid chloride.

- Reaction with 2-aminothiophene-3-carbonitrile to yield the target compound.

The synthesis was confirmed through various analytical techniques including FT-IR, NMR spectroscopy, and single crystal X-ray crystallography, ensuring the structural integrity of the compound .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the ABTS assay. The compound exhibited moderate antioxidant activity , indicating its potential for scavenging free radicals and mitigating oxidative stress .

Antimicrobial Activity

The antimicrobial efficacy was assessed against various microbial strains through microdilution methods. The findings demonstrated significant activity against:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Notably active against Escherichia coli.

- Yeasts : Showed effectiveness against Candida glabrata and Candida krusei.

The results suggest that this compound may serve as a promising candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 2-(3-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions:

- Step 1: Coupling of 3-chlorobenzenethiol with chloroacetyl chloride to form the sulfanylacetate intermediate.

- Step 2: Reaction with 3-cyanothiophen-2-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide backbone.

Optimization strategies : - Use anhydrous solvents (e.g., DMF or ethanol) to minimize hydrolysis of reactive intermediates.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the chlorophenyl, cyanothiophene, and acetamide groups. Key signals include δ ~7.3–7.6 ppm (aromatic protons) and δ ~170 ppm (carbonyl carbon).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 349.03).

- X-ray crystallography : Resolves bond lengths and angles (e.g., S–C bond at ~1.78 Å) and reveals intermolecular interactions (e.g., hydrogen bonding between the cyan group and amide hydrogen) .

Q. What in vitro assays are recommended for initial evaluation of its biological activity?

- Antimicrobial activity : Broth microdilution assays (MIC determination against S. aureus, E. coli).

- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., caspase-3) to assess target engagement .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement elucidate conformational flexibility and intermolecular interactions?

- Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/water).

- Data collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets.

- Refinement with SHELXL :

Q. What computational strategies identify potential biological targets and binding mechanisms?

- Molecular docking (AutoDock Vina) : Screen against target libraries (e.g., Protein Data Bank) to prioritize kinases or GPCRs.

- MD simulations (GROMACS) : Simulate ligand-receptor complexes (100 ns) to assess stability of key interactions (e.g., hydrogen bonds with Thr830 in EGFR).

- Pharmacophore modeling : Map electrostatic and hydrophobic features to guide lead optimization .

Q. How do structural modifications influence pharmacological activity and selectivity?

- Substituent effects :

- Electron-withdrawing groups (e.g., -NO₂) on the chlorophenyl ring enhance enzyme inhibition but reduce solubility.

- Replacing the cyanothiophene with a pyridine improves metabolic stability (t₁/₂ > 2 h in liver microsomes).

- SAR studies : Use a library of analogs to correlate logP values (1.8–3.2) with cytotoxicity (R² = 0.72) .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological variables : Standardize assay protocols (e.g., cell passage number, serum concentration).

- Data normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) and adjust for batch effects.

- Meta-analysis : Pool data from >3 independent studies to identify trends (e.g., IC₅₀ ranges: 2–15 µM in solid tumors vs. >50 µM in hematological lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.